

# Crystal Structure of 2-(2-Methylphenyl)azepane: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(2-Methylphenyl)azepane

Cat. No.: B154173

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide addresses the crystal structure of **2-(2-Methylphenyl)azepane**. A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted. The investigation reveals a lack of experimentally determined crystal structure data for this specific compound. This document summarizes the available information on **2-(2-Methylphenyl)azepane** and provides a general overview of the methodologies used for crystal structure determination of related azepane derivatives. It is intended to serve as a resource for researchers interested in the structural chemistry of azepane-based compounds.

## Introduction to 2-(2-Methylphenyl)azepane

**2-(2-Methylphenyl)azepane**, also known as 2-(o-tolyl)azepane, is a small molecule belonging to the azepane class of saturated seven-membered nitrogen-containing heterocycles. The azepane scaffold is a significant pharmacophore found in a variety of biologically active compounds and approved drugs. The substitution of a 2-methylphenyl group at the 2-position of the azepane ring introduces specific steric and electronic features that are of interest in medicinal chemistry and drug design.

Despite its relevance, a definitive, experimentally determined crystal structure of **2-(2-Methylphenyl)azepane** has not been reported in the peer-reviewed scientific literature or

deposited in crystallographic databases as of the date of this publication. The Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, does not contain an entry for this compound.

While experimental data is not available, computational data from chemical suppliers provides some predicted properties of the molecule.

Table 1: Predicted Physicochemical Properties of **2-(2-Methylphenyl)azepane**

| Property                              | Value                             | Source    |
|---------------------------------------|-----------------------------------|-----------|
| Molecular Formula                     | C <sub>13</sub> H <sub>19</sub> N | ChemScene |
| Molecular Weight                      | 189.30 g/mol                      | ChemScene |
| Topological Polar Surface Area (TPSA) | 12.0 Å <sup>2</sup>               | ChemScene |
| XLogP3                                | 3.5                               | ChemScene |
| Hydrogen Bond Donor Count             | 1                                 | ChemScene |
| Hydrogen Bond Acceptor Count          | 1                                 | ChemScene |
| Rotatable Bond Count                  | 2                                 | ChemScene |

## Crystal Structures of Related Azepane Derivatives

Although the crystal structure of **2-(2-Methylphenyl)azepane** is not available, the structures of other substituted azepane derivatives have been determined using single-crystal X-ray diffraction. These structures provide valuable insights into the conformational preferences of the azepane ring and the influence of various substituents.

For instance, a study on the stereoselective and regioselective synthesis of azepane derivatives reported the X-ray crystallographic analysis of a diastereomerically pure azepane derivative, confirming its structure and stereochemistry.<sup>[1]</sup> Such studies are crucial for understanding the three-dimensional arrangement of atoms in these molecules, which in turn influences their biological activity.

# Experimental Protocol for Crystal Structure Determination

The determination of a novel crystal structure, such as that of **2-(2-Methylphenyl)azepane**, would typically follow a standardized experimental workflow involving synthesis, crystallization, and X-ray diffraction analysis.

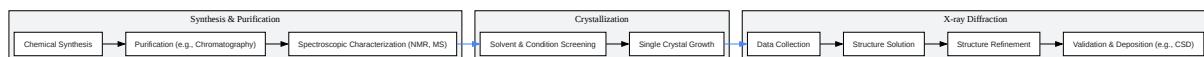
## Synthesis of **2-(2-Methylphenyl)azepane**

The synthesis of 2-substituted azepanes can be achieved through various synthetic routes. A common approach involves the ring expansion of a corresponding piperidine derivative.<sup>[1]</sup> Other methods include the reduction of corresponding azepine precursors. The specific synthesis of **2-(2-Methylphenyl)azepane** would likely involve a multi-step process, which would need to be optimized to produce a high-purity compound suitable for crystallization.

## Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in determining a crystal structure. This process involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Various crystallization techniques can be employed, including:

- Slow Evaporation: The simplest method, where the solvent is allowed to evaporate from a solution of the compound over a period of days or weeks.
- Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.
- Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.


The choice of solvent and crystallization method is crucial and often requires extensive screening of different conditions.

## Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction. The process involves the following key steps:

- Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated during the experiment to collect a complete set of diffraction data.
- Structure Solution and Refinement: The collected diffraction data is used to determine the electron density distribution within the crystal. This electron density map is then interpreted to determine the positions of the individual atoms. The initial structural model is then refined to achieve the best possible fit with the experimental data.

The following diagram illustrates a typical workflow for determining the crystal structure of a novel compound.



[Click to download full resolution via product page](#)

**Figure 1:** Experimental workflow for crystal structure determination.

## Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not yield any information on the biological activity or associated signaling pathways for **2-(2-Methylphenyl)azepane**. The azepane moiety is present in numerous pharmacologically active molecules, but the specific biological effects of the 2-(2-methylphenyl) substitution are not documented. Therefore, no signaling pathway diagrams can be provided at this time.

## Conclusion

While **2-(2-Methylphenyl)azepane** is a compound of interest in medicinal chemistry, its crystal structure has not yet been experimentally determined and reported in the public domain. This technical guide has summarized the currently available information and provided a general protocol for how its structure could be determined. The elucidation of the three-dimensional structure of this and related molecules through X-ray crystallography would be invaluable for future structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. Researchers are encouraged to pursue the synthesis and crystallization of this compound to fill this gap in our structural knowledge.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Crystal Structure of 2-(2-Methylphenyl)azepane: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b154173#crystal-structure-of-2-\(2-methylphenyl\)azepane](https://www.benchchem.com/product/b154173#crystal-structure-of-2-(2-methylphenyl)azepane)]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)